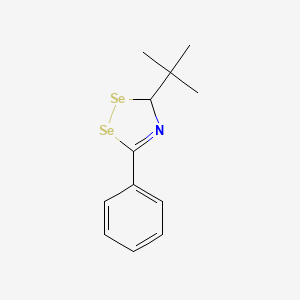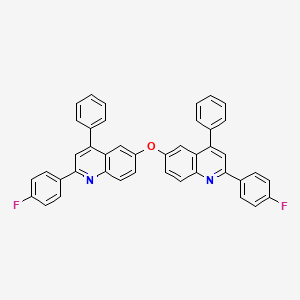
Quinoline, 6,6'-oxybis[2-(4-fluorophenyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of quinoline derivatives, including Quinoline, 6,6’-oxybis[2-(4-fluorophenyl)-4-phenyl-, involves various classical and modern synthetic routes. Some of the well-known classical methods include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods often involve the use of transition metal catalysts, ionic liquids, and green reaction protocols to improve efficiency and reduce environmental impact .
For industrial production, the synthesis of this compound can be achieved through a multi-step process that includes the formation of intermediate compounds followed by cyclization and functionalization reactions. The use of heterogeneous and reusable catalysts, such as NaHSO4·SiO2, has been reported to be effective in the synthesis of quinoline derivatives .
Análisis De Reacciones Químicas
Quinoline, 6,6’-oxybis[2-(4-fluorophenyl)-4-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can lead to the formation of dihydroquinolines, which have different chemical properties and applications.
Aplicaciones Científicas De Investigación
Quinoline, 6,6’-oxybis[2-(4-fluorophenyl)-4-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, quinoline derivatives are known for their antibacterial, antimalarial, and anticancer properties . The incorporation of fluorine atoms in the structure enhances the biological activity and stability of the compound, making it a valuable candidate for drug development .
In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and materials for electronic devices . The unique chemical properties of this compound make it suitable for various applications in different fields.
Mecanismo De Acción
The mechanism of action of Quinoline, 6,6’-oxybis[2-(4-fluorophenyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication, leading to their antibacterial and antimalarial effects . The presence of fluorine atoms enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .
Comparación Con Compuestos Similares
Quinoline, 6,6’-oxybis[2-(4-fluorophenyl)-4-phenyl- can be compared with other similar compounds, such as fluoroquinolones and other fluorinated quinoline derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of multiple fluorine atoms and phenyl groups in Quinoline, 6,6’-oxybis[2-(4-fluorophenyl)-4-phenyl- makes it unique and enhances its chemical properties compared to other quinoline derivatives .
Similar Compounds
- Fluoroquinolones
- 6-Fluoro-2-cyanoquinolone
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
These compounds exhibit a range of biological activities and are used in various applications, highlighting the versatility and importance of fluorinated quinoline derivatives .
Propiedades
Número CAS |
220939-19-5 |
|---|---|
Fórmula molecular |
C42H26F2N2O |
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-6-[2-(4-fluorophenyl)-4-phenylquinolin-6-yl]oxy-4-phenylquinoline |
InChI |
InChI=1S/C42H26F2N2O/c43-31-15-11-29(12-16-31)41-25-35(27-7-3-1-4-8-27)37-23-33(19-21-39(37)45-41)47-34-20-22-40-38(24-34)36(28-9-5-2-6-10-28)26-42(46-40)30-13-17-32(44)18-14-30/h1-26H |
Clave InChI |
STKMQWUGUXKRFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)OC4=CC5=C(C=C4)N=C(C=C5C6=CC=CC=C6)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,6,6-Tetramethyl-1-(1-{4-[(prop-2-en-1-yl)oxy]phenyl}ethoxy)piperidin-4-ol](/img/structure/B12583007.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)

![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)

![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
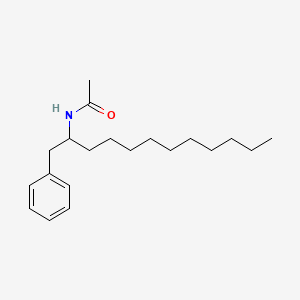
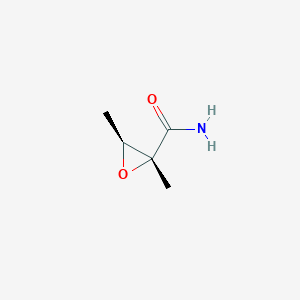
![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
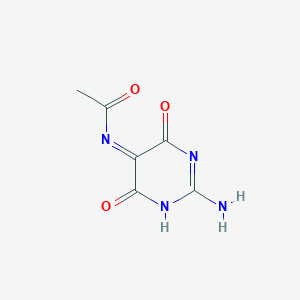
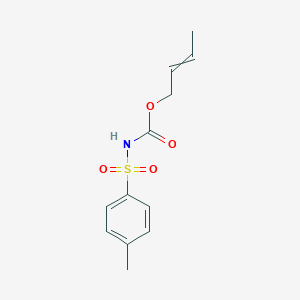
![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
